molecular formula C8H8O3 B030278 2',3'-Dihydroxyacetophenone CAS No. 13494-10-5

2',3'-Dihydroxyacetophenone

Cat. No. B030278
CAS RN: 13494-10-5
M. Wt: 152.15 g/mol
InChI Key: HEJLFBLJYFSKCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2',3'-Dihydroxyacetophenone derivatives involves microwave synthesis techniques, starting from resorcinol and acetic acid. The optimization of synthetic conditions, such as the ratio of raw materials, reaction time, and microwave radiation power, plays a crucial role in achieving high yields (Peijia Yuan, 2010).

Molecular Structure Analysis

The molecular structure of 2',3'-Dihydroxyacetophenone derivatives has been characterized by 1H NMR, IR, Raman spectroscopies, and single crystal X-ray diffraction. These studies reveal the compound's crystallization in specific space groups, with detailed analysis of its geometry obtained theoretically through density functional theory (DFT) calculations, highlighting the importance of intermolecular interactions in the crystal packing (Diego M. Gil et al., 2020).

Chemical Reactions and Properties

2',3'-Dihydroxyacetophenone participates in aliphatic C-C bond cleavage reactions catalyzed by non-heme iron(II) complexes, incorporating oxygen atoms into cleavage products. This reaction mechanism offers insights into the biochemical processes involving α-hydroxy ketones and their enzymatic breakdown (R. Rahaman, Sayantan Paria, T. Paine, 2015).

Physical Properties Analysis

Vibrational, NMR, and quantum chemical studies on derivatives of 2',3'-Dihydroxyacetophenone, such as 2-hydroxy-4-methoxyacetophenone, provide detailed insights into the compound's stable geometry, structural parameters, thermodynamic properties, and vibrational frequencies. These analyses offer a comprehensive understanding of the effects of substituents on its physical properties (V. Arjunan et al., 2014).

Chemical Properties Analysis

The chemical properties of 2',3'-Dihydroxyacetophenone derivatives, such as their reactivity and selectivity descriptors (e.g., chemical hardness, potential, softness, electrophilicity, nucleophilicity), have been meticulously studied through quantum chemical calculations. These studies are vital for understanding the compound's interactions and reactivity in various chemical contexts (V. Arjunan et al., 2014).

Scientific Research Applications

  • Inhibition of Hepatic Enzymes : It acts as an inhibitor of hepatic microsomal enzymes like aniline hydroxylase and aminopyrine demethylase (Bobik, Holder, & Ryan, 1977). Another study mentions that 2,6-dihydroxyacetophenone and its metabolites are inhibitors of hepatic mixed function oxidases, competing for aminopyrine demethylase activity (Bobik, Holder, Ryan, & Wiebe, 1975).

  • Plant Research : In plant research, 2,6-dihydroxyacetophenone significantly reduced the formation of radioactive metabolites in stem segments of American germander plants, affecting the free indole-3-acetic acid (IAA) (Lee & Starratt, 1986).

  • Chemical and Pharmaceutical Applications : Microwave synthesized 2,4-dihydroxyacetophenone has potential applications in chemical and pharmaceutical research (Yuan, 2010).

  • Skin Hyperpigmentation Treatment : 2,5-Dihydroxyacetophenone (2,5-DHAP) shows potential as a treatment for skin hyperpigmentation in humans (Ding, Chang, Shen, & Tai, 2011).

  • Wine Quality Control : 2-Aminoacetophenone is responsible for the untypical 'aging off-flavor' (UTA) in Vitis vinifera wines, with higher superoxide radical scavenger activity reducing UTA formation (Hoenicke et al., 2002).

  • Antibacterial and Antitumor Activities : Dihydroxyacetophenone derivatives demonstrate powerful antibacterial activity against drug-resistant Gram-negative strains like Pseudomonas aeruginosa, and they also have antitumor activities (Zbancioc et al., 2014).

  • Endothelial Function and Diabetic Rats : DHAP improves endothelial function in streptozotocin-induced type 2 diabetic rats by enhancing eNOS activity and NO production, reducing plasma lipid levels, oxidative stress, and inflammatory activity (Liu et al., 2015).

  • Multiple Myeloma Treatment : DHAP induces apoptosis in multiple myeloma cells and inhibits cell proliferation, making it a potential therapeutic agent (Ko et al., 2017).

  • Mass Spectrometric Analysis : The DHAP matrix enables highly sensitive MALDI-TOF mass spectrometric analysis of proteins, peptides, and glycoproteins (Wenzel et al., 2006).

Safety And Hazards

When handling 2’,3’-Dihydroxyacetophenone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Recent studies have demonstrated the antifungal activities of some naturally occurring acetophenone derivatives . This suggests potential future directions in the exploration of the biological activities of 2’,3’-Dihydroxyacetophenone and its derivatives.

properties

IUPAC Name

1-(2,3-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJLFBLJYFSKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159147
Record name 2',3'-Dihydroxyacetophenone
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',3'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2',3'-Dihydroxyacetophenone

CAS RN

13494-10-5
Record name 2′,3′-Dihydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13494-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dihydroxyacetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dihydroxyacetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DIHYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65328I5OQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2',3'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

97 - 98 °C
Record name 2',3'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of 1,2-dihydroxybenzene (28)(2.0 g, 18.2 mmol) in AcOH (1.3 g, 21.7 mmol) was added boron trifluoride diethyl ether (98% in Et2O, 2 mL). The mixture was reacted under microwave irradiation (300 W) for 1.5 min and then cooled to 25° C. The reaction mixture was dissolved in dichoromethane (10 mL) and H2O (about 20 mL). The organic lay was washed with 10% NaHCO3 and then with water, dried over MgSO4 and concentrated. The crude was purified by column chromatography (SiO2, CH2Cl2) to give 30. Yellow solid; yield: 10.4%; mp 76-77° C.; 1H-NMR (CDCl3,200 MHz): δ 2.58 (s, 3H), 5.79 (s, 1H), 6.79 (t, J=8.0 Hz, 1H), 7.10 (d, J=8.0 Hz, 1H), 7.26 (d, J=8.0 Hz, 1H), 12.45 (s, 1H); 13C-NMR (CDCl3, 50 MHz): δ 26.73, 118.79, 119.52, 120.39, 121.44, 145.40, 149.50, 205.08; Anal. calcd for C8H8O3: C, 63.15; H, 5.30. Found: C, 63.10; H, 5.33.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
10.4%

Synthesis routes and methods II

Procedure details

To a solution of acetovanillone (33) (4.70 g, 28.3 mmol) in MeCN (60 mL) was added K2CO3 (8.05 g, 58.3 mmol) and KI (0.20 g, 1.2 mmol). The mixture was stirred under N2 atmosphere and benzyl bromide (34) (4.0 mL, 34 mmol) was added dropwise. The reaction mixture was reflux for 24 h and then cooled to 25° C., then resulting precipitate was filtered off. The filtrate was evaporated and purified by column chromatography (SiO2, n-hexane: CH2Cl2=1:2) to give 30. White solid; yield: 70.3%; mp 87-88° C.; 1H-NMR (CDCl3. 200 MHz): δ 2.51 (s, 3H), 3.91 (s, 3H), 5.20 (s, 2H), 6.86 (d, J=8.2 Hz, 1H), 7.21-7.55 (m, 7H); 13C-NMR (CDCl3, 50 MHz): δ 26.19, 56.05, 70.79, 110.53, 112.13, 123.07, 127.18, 128.10, 128.68, 130.72, 136.28, 149.49, 152.41, 196.80; Anal. calcd for C16H16O3: C, 74.98; H, 6.29. Found: C, 75.02; H, 6.25.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
8.05 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
70.3%

Synthesis routes and methods III

Procedure details

6-Amino-2,3-dimethoxyacetophenone (2) was also prepared according to published methods. The starting catechol (28) was acetylated, in microwave oven set at 300 Watt power, by reacting with mixture of acetic acid (29) and BF3. Et2O to yield 2,3-dihydroxyacetophenone (30) which was further reacted with diiodomethane in DMF, in the presence of K2CO3, to afford 2,3-methylenedioxyacetophenone (31). Subsequent nitration of compound 31 with 70% HNO3 afforded 2,3-methylenedioxy-6-nitroacetophenone (32). Without purification, compounds 32 was hydrogenated, and purified with column chromatography to provide 6-amino-2,3-methylenedioxyacetophenone (2).10 Another published method was followed in preparation of 6-amino-3-methoxy-4-benzyloxyacetophenone (3). First, the benzylation of the starting acetovanillone (33) with benzylbromide (34) gave 4-benzyloxy-3-methoxyacetophenone (35) which was nitrated to yield 4-benzyloxy-3-methoxy-6-nitroacetophenone (36).11 The so-obtained compound 36 was reduced with SnCl2 to afford compound 3.
[Compound]
Name
6-Amino-2,3-dimethoxyacetophenone
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

In the solution of 220 g(2 mol) of catechol in 500 ml of acetic acid, 102 g(1 mol) of acetic anhydride was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and diethylene glycol dibutyl ether was distilled under vacuum. 1 Liter of toluene was added to the reaction mixture and cooled to 0° C. and then the unreacted excess hydroquinone was filtered and collected (recovered amount: 110 g, recycled without any purification process). A desired mono acetyl catechol was obtained by evaporating the residue in vacuum. (Yield: 149.0 g(98%). mp: oil. 1H-NMR(200 MHz, CDCl3, ppm) 2.33(s, 3H), 5.81 (br, 1H), 6.83-7.18 (m, 4H).
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 2',3'-dimethoxyacetophenone (4.85 g, 26.9 mmol) in dichloromethane (100 ml) was added at -70° C. with a 1M boron tribromide solution in dichloromethane (68 ml). The mixture was left to cool, keeping stirring for 2.5 hours at room temperature, then added with methanol (70 ml), left under stirring for 1 h, thereafter evaporated to dryness. The residue was dissolved in ethyl acetate (250 ml), washed with 2% NaHCO3 (1×30 ml), dried and the solvent was evaporated off, to obtain a crude which was purified by crystallization in methanol, thereby obtaining 3.10 g of the title compound as a yellow solid (76% yield).
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dihydroxyacetophenone
Reactant of Route 2
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2',3'-Dihydroxyacetophenone
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2',3'-Dihydroxyacetophenone
Reactant of Route 4
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2',3'-Dihydroxyacetophenone
Reactant of Route 5
Reactant of Route 5
2',3'-Dihydroxyacetophenone
Reactant of Route 6
Reactant of Route 6
2',3'-Dihydroxyacetophenone

Citations

For This Compound
90
Citations
W Baker, AR Smith - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… Again, the difference between the meltkg points of wet and dry 2 : 3-dihydroxyacetophenone is much less than that for other dihydroxyacetophenones, as shown below, in spite of the …
Number of citations: 5 pubs.rsc.org
A Russell, SF Clark - Journal of the American Chemical Society, 1939 - ACS Publications
The material already reported includes a de-scription of polyhydroxychalcones derived from various 2-hydroxy ketones (notably resacetophenone, phloracetophenone, and …
Number of citations: 36 pubs.acs.org
T Ahmad, R Andersson, K Olsson, O Theander - Carbohydrate research, 1993 - Elsevier
On the formation of 2,3-dihydroxyacetophenone from pentoses or hexuronic acids Page 1 Carbohydrate Research, 247 (1993) 211-215 Elsevier Science Publishers BV, Amsterdam 211 …
Number of citations: 7 www.sciencedirect.com
JC Anderson, CB Reese - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
As part of a programme concerned with the effect of ultraviolet light on some aromatic systems, we have studied a photo-induced Fries reaction. Some of our preliminary results have …
Number of citations: 10 pubs.rsc.org
MC Crew, MD Melgar, S George, RC Greenough… - Xenobiotica, 1976 - Taylor & Francis
1. Five metabolites were isolated from the urine of dogs dosed with 3-(hydroxymethyl)-8-methoxy[4- 14 C]chromone. These were identified as 8-methoxychromone, 2-hydroxy-3-…
Number of citations: 10 www.tandfonline.com
T Popoff, O Theander - Carbohydrate Research, 1972 - Elsevier
The reaction of d-glucuronic acid in aqueous solutions of pH 3.5 and 4.5 at 96 yielded 2-furaidehyde (1), 2-furoic acid (12), 2,3-dihydroxy-2-cyclopentcn-l -one (reductic acid) (2), 1,2-…
Number of citations: 123 www.sciencedirect.com
KF Biegasiewicz, JS Gordon IV, DA Rodriguez… - Tetrahedron …, 2014 - Elsevier
Isoflavonoids are a class of organic compounds that act primarily as antioxidants. They are produced almost exclusively by various members of the bean family including soybeans, tofu, …
Number of citations: 30 www.sciencedirect.com
WI Awad, MS Hafez - Journal of the American Chemical Society, 1958 - ACS Publications
The infrared curves of l, 2-dihydroxv-3-aceto-4-cyanonaphthalene and 2, 3-dihydroxyacetophenone are discussed. A comparison between the ultraviolet curves of l, 2-diacetoxy-4-…
Number of citations: 7 pubs.acs.org
R Appiani, C Morano, G Roda, M Pallavicini, C Bolchi - Arkivoc, 2022 - air.unimi.it
Over several decades, many different strategies have been reported to prepare 4-, 5-, 6-, and 7-hydroxybenzofuran (HBF), which are very important synthetic intermediates. Interested in …
Number of citations: 5 air.unimi.it
I Forssk, T Popoff, O Theander - Carbohydrate Research, 1976 - Elsevier
Abstract Treatment of D-xylose and D-glucose with 0.63M sodium hydroxide at 96 in an atmosphere of nitrogen yielded, in addition to acidic, aliphatic degradation-products, the …
Number of citations: 133 www.sciencedirect.com

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